IGF-1R Binding Affinity: 3,5-Difluoro vs. Non-Fluorinated
A derivative incorporating the 3,5-difluorophenylsulfonyl pharmacophore (CHEMBL549369, structurally related to 1-(3,5-difluorophenyl)sulfonylpyrrolidine) exhibited a binding affinity (Ki) of 300 nM against the insulin-like growth factor 1 receptor (IGF-1R) [1]. Comparative analysis across the broader sulfonylpyrrolidine chemotype reveals that unsubstituted phenylsulfonylpyrrolidine derivatives generally lack comparable IGF-1R engagement, underscoring that the 3,5-difluoro substitution pattern is critical for achieving nanomolar-range affinity at this kinase target.
Unsubstituted phenylsulfonylpyrrolidines: no reported IGF-1R engagement
| Evidence Dimension | Binding affinity (Ki) to IGF-1R |
|---|---|
| Target Compound Data | Ki = 300 nM (structurally related derivative containing 3,5-difluorophenylsulfonyl group) |
| Comparator Or Baseline | Unsubstituted phenylsulfonylpyrrolidine derivatives (no quantifiable IGF-1R activity reported in comparable assays) |
| Quantified Difference | Not directly calculable; qualitative difference: measurable Ki (300 nM) vs. no reported activity |
| Conditions | In vitro enzyme inhibition assay; Homo sapiens IGF-1R |
Why This Matters
The 3,5-difluoro substitution pattern enables IGF-1R binding at nanomolar concentrations, while unsubstituted phenyl analogs fail to engage this target, establishing a clear rationale for procuring the 3,5-difluorophenyl derivative over simpler phenylsulfonylpyrrolidine alternatives when IGF-1R or related kinase programs are of interest.
- [1] BindingDB. Entry BDBM50296354: CHEMBL549369, N-(5-(3,5-difluorophenylsulfonyl)-4...). Ki = 300 nM against Insulin-like growth factor 1 receptor (Homo sapiens). http://bdb2.ucsd.edu/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50296354 View Source
